molecular formula C21H29N7 B5521944 N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine

N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine

Cat. No. B5521944
M. Wt: 379.5 g/mol
InChI Key: OKSHQMSKBRTNPL-UHFFFAOYSA-N
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Description

"N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine" is a complex organic compound. The molecule comprises various functional groups and structural features like pyrazole, piperidine, and triazole rings, which contribute to its unique chemical properties.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps including the formation of intermediate Schiff’s bases and subsequent reactions with other chemical entities. These processes are often guided by the need to create specific conformations and interactions at the molecular level (Malhotra et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds can be quite complex. Studies have shown that different conformations can exist, significantly affecting the molecule's interaction with biological targets. For instance, in related compounds, conformational analysis using molecular orbital methods has identified distinct conformations (Shim et al., 2002).

Chemical Reactions and Properties

Chemical reactions of these compounds often involve interactions with biological receptors. For example, studies on related molecules have shown interactions with cannabinoid receptors, where the steric and electrostatic characteristics of the molecule play a significant role in its binding affinity (Shim et al., 2002).

Physical Properties Analysis

The physical properties, like solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. These properties are often determined through spectroscopic techniques and X-ray diffraction studies (Naveen et al., 2015).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and pharmacological interactions, are central to understanding the compound's potential applications. For example, the compound's reactivity with different biological targets can determine its potential use in various therapeutic areas (Sniecikowska et al., 2019).

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine has been studied for its molecular interaction with cannabinoid receptors. Research by Shim et al. (2002) focused on the conformational analysis and development of unified pharmacophore models for CB1 receptor ligands, using AM1 molecular orbital method. This research is significant in understanding the steric binding interactions with receptors, contributing to advancements in pharmacology and drug design (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Affinity and Selectivity in Dopamine Receptors

The compound has also been analyzed for its affinity and selectivity over human dopamine receptors. A study by Rowley et al. (1997) investigated its structural analogs, particularly focusing on modifications to enhance selectivity for dopamine D4 receptors. This research aids in the development of more targeted treatments for neurological disorders (Rowley, Collins, Broughton, Davey, Baker, Emms, Marwood, Patel, Ragan, Freedman, Ball, & Leeson, 1997).

Antimicrobial and Anti-inflammatory Applications

Additionally, the compound has been linked to antimicrobial and anti-inflammatory applications. Kendre, Landge, & Bhusare (2015) synthesized a series of related derivatives and evaluated their antibacterial, antifungal, and anti-inflammatory activities. This broadens the scope of its potential therapeutic uses (Kendre, Landge, & Bhusare, 2015).

Novel Derivatives and Molecular Structure

Sharma et al. (2017) focused on synthesizing novel pyrazole-containing s-triazine derivatives, characterizing their molecular structures and testing their antimicrobial activity. Such research contributes to the discovery of new compounds with potential therapeutic benefits (Sharma, Ghabbour, Khan, Torre, Albericio, & El‐Faham, 2017).

Biofilm and Enzyme Inhibition

Research by Mekky & Sanad (2020) developed novel bis(pyrazole-benzofuran) hybrids, analyzing their antibacterial efficacies and inhibitory activities against biofilms and MurB enzyme. This highlights its potential in combating antibiotic-resistant bacteria (Mekky & Sanad, 2020).

Future Directions

The development of new drugs and other products based on this compound could be a promising area of future research. Given the broad range of activities exhibited by similar compounds, this compound could potentially be used in the development of new pharmaceuticals or other products .

properties

IUPAC Name

N,N-dimethyl-1-[4-methyl-5-[1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-4-yl]-1,2,4-triazol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N7/c1-25(2)16-20-23-24-21(26(20)3)18-9-13-27(14-10-18)15-17-5-7-19(8-6-17)28-12-4-11-22-28/h4-8,11-12,18H,9-10,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSHQMSKBRTNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCN(CC2)CC3=CC=C(C=C3)N4C=CC=N4)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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